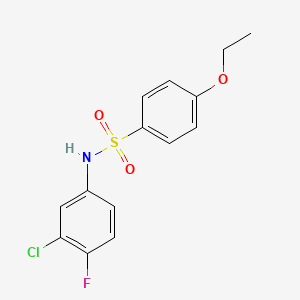![molecular formula C17H12ClN3OS B5811940 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as CPN, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinases, which play a crucial role in various cellular processes. CPN has been studied extensively for its mechanism of action and its potential use in the treatment of various diseases.
Mécanisme D'action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its inhibitory effects on protein kinases by binding to the ATP binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which in turn inhibits downstream signaling pathways. This compound has been shown to have selectivity for certain kinases, which makes it a valuable tool for studying specific signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have selectivity for certain kinases, which makes it a valuable tool for studying specific signaling pathways. However, this compound also has some limitations. It may have off-target effects on other proteins, which can complicate data interpretation. It also has limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide. One direction is to further study its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to study its potential use in the treatment of inflammatory diseases and autoimmune disorders. This compound has shown anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, further studies are needed to determine the selectivity and specificity of this compound for various kinases, which can help guide its use as a research tool.
Méthodes De Synthèse
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-pyridinamine with carbon disulfide to form 5-chloro-2-pyridinyl dithiocarbamate. This intermediate is then reacted with 1-naphthylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on various protein kinases, including JAK2, FLT3, and c-Met. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of inflammatory diseases and autoimmune disorders.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-8-9-15(19-10-12)20-17(23)21-16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKMOCIFKZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)


![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)


![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)

